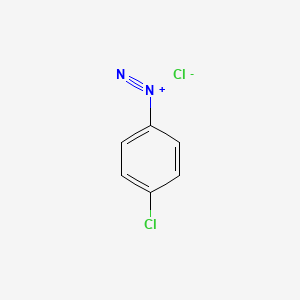

4-chlorobenzenediazonium;chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2028-74-2 |

|---|---|

Molecular Formula |

C6H4Cl2N2 |

Molecular Weight |

175.01 g/mol |

IUPAC Name |

4-chlorobenzenediazonium;chloride |

InChI |

InChI=1S/C6H4ClN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1 |

InChI Key |

HDSKJRZKLHXPNF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)Cl.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chlorobenzenediazonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-chlorobenzenediazonium chloride, a versatile intermediate in organic synthesis. The document details the reaction mechanism, experimental protocols, quantitative data, and safety considerations.

Core Synthesis Mechanism: Diazotization of 4-Chloroaniline

The synthesis of 4-chlorobenzenediazonium chloride is achieved through the diazotization of 4-chloroaniline. This reaction involves the treatment of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction is highly exothermic and requires careful temperature control, typically being carried out at 0-5°C to ensure the stability of the resulting diazonium salt.

The mechanism proceeds through several key steps:

-

Formation of Nitrous Acid: Sodium nitrite reacts with hydrochloric acid to generate nitrous acid.

-

Formation of the Nitrosonium Ion: Nitrous acid is protonated by the excess strong acid and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-chloroaniline's amino group attacks the nitrosonium ion.

-

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.

-

Formation of the Diazonium Ion: The diazohydroxide is protonated on the oxygen atom, forming a good leaving group (water). The subsequent elimination of water results in the formation of the stable 4-chlorobenzenediazonium cation.

Quantitative Data Summary

The yield of 4-chlorobenzenediazonium chloride is influenced by various factors, including reaction temperature, time, and the specific reagents used. Below is a summary of quantitative data from cited experimental protocols.

| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 4-Chloroaniline | NaNO₂, HCl | 0-5 | 45 min | Not isolated; used in situ for subsequent reaction with a reported overall yield of 65-75% for the final product. | --INVALID-LINK-- |

| 4-Chloroaniline | NO gas, HCl | Room Temperature | 10 min | Up to 100% (determined by ¹H NMR) | [1] |

Detailed Experimental Protocols

The following protocol is a detailed methodology for the laboratory-scale synthesis of a 4-chlorobenzenediazonium chloride solution, adapted from a procedure in Organic Syntheses.

Materials:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid (24% aqueous solution)

-

Sodium Nitrite

-

Water (distilled or deionized)

-

Ice

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

Procedure:

-

Suspend finely powdered 4-chloroaniline (5.65 g, 0.044 mol) in 18 mL of 24% aqueous hydrochloric acid in a beaker.

-

Cool the suspension to 0°C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite (3.2 g, 0.046 mol) in 7 mL of water.

-

Add the sodium nitrite solution dropwise to the cooled and stirred 4-chloroaniline suspension over a period of 45 minutes. It is crucial to maintain the temperature of the reaction mixture between 0°C and 5°C throughout the addition.

-

After the complete addition of the sodium nitrite solution, a pale-yellow solution of 4-chlorobenzenediazonium chloride is obtained.

Purification and Handling:

4-chlorobenzenediazonium chloride is typically not isolated as a solid due to its instability and explosive nature when dry. It is almost always prepared and used in situ as an aqueous solution. For subsequent reactions, the cold diazonium salt solution is used directly. If necessary, excess nitrous acid can be destroyed by the addition of urea.

Mandatory Visualizations

Synthesis Mechanism of 4-Chlorobenzenediazonium Chloride

References

In-Depth Technical Guide: Thermal Decomposition of Solid 4-Chlorobenzenediazonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of solid 4-chlorobenzenediazonium chloride. Due to the inherent instability of diazonium salts, a thorough understanding of their decomposition kinetics, products, and reaction mechanisms is critical for safe handling, process development, and application in various fields, including organic synthesis and drug development. This document summarizes the expected thermal behavior, outlines detailed experimental protocols for characterization, and presents a logical framework for understanding the decomposition process. While specific quantitative data for the solid-state decomposition of 4-chlorobenzenediazonium chloride is not extensively available in public literature, this guide consolidates information from analogous compounds and general principles of diazonium salt chemistry to provide a robust predictive framework.

Introduction

Arenediazonium salts are a pivotal class of organic intermediates, widely utilized for the introduction of a diverse range of functional groups onto aromatic rings. Among these, 4-chlorobenzenediazonium chloride is a common reagent. However, the diazonium group is notoriously unstable, particularly in the solid state, where thermal decomposition can be rapid and potentially explosive. This guide aims to provide a detailed technical understanding of the thermal decomposition of solid 4-chlorobenzenediazonium chloride, focusing on data presentation, experimental methodologies, and the underlying chemical pathways.

Thermal Decomposition Profile

The thermal decomposition of solid 4-chlorobenzenediazonium chloride is an exothermic process that results in the loss of nitrogen gas and the formation of various aromatic products. The stability of the salt is influenced by factors such as purity, crystal structure, and the presence of atmospheric moisture.

Expected Decomposition Products

The primary decomposition pathway for solid 4-chlorobenzenediazonium chloride is expected to be a Schiemann-type reaction is not applicable here as the counter-ion is chloride, not fluoride. The major decomposition pathway is expected to be the replacement of the diazonium group by the chloride counter-ion, yielding 1,4-dichlorobenzene and nitrogen gas. However, radical mechanisms can also occur, leading to a variety of byproducts.

Table 1: Expected Products of Thermal Decomposition

| Product Name | Chemical Formula | Formation Pathway |

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | Nucleophilic substitution by Cl⁻ |

| Nitrogen Gas | N₂ | Elimination from the diazonium group |

| Chlorobenzene | C₆H₅Cl | Radical-mediated hydrogen abstraction |

| Biphenyl Derivatives | (ClC₆H₄)₂ | Radical coupling |

| Tar/Polymeric Materials | - | Complex polymerization of reactive intermediates |

Quantitative Thermal Analysis Data (Analogous Compounds)

While specific DSC/TGA data for solid 4-chlorobenzenediazonium chloride is sparse, data from analogous halogen-substituted arenediazonium tetrafluoroborate salts can provide insight into its expected thermal stability. Generally, halogen substituents influence the decomposition temperature.

Table 2: Illustrative Thermal Decomposition Data for Analogous Arenediazonium Salts

| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Enthalpy of Decomposition (ΔH, J/g) |

| Benzenediazonium Tetrafluoroborate | ~100 | ~110 | - |

| 4-Fluorobenzenediazonium Tetrafluoroborate | ~120 | ~130 | - |

| 4-Bromobenzenediazonium Tetrafluoroborate | ~115 | ~125 | - |

| 4-Chlorobenzenediazonium Chloride (Predicted) | Slightly lower than tetrafluoroborate analog | Dependent on heating rate | Exothermic |

Note: The stability of diazonium chlorides is generally lower than that of the corresponding tetrafluoroborates.

Experimental Protocols

A multi-faceted approach is required to fully characterize the thermal decomposition of 4-chlorobenzenediazonium chloride. The following are detailed methodologies for key experiments.

Synthesis of 4-Chlorobenzenediazonium Chloride

Materials:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

Dissolve a specific molar quantity of 4-chloroaniline in a stoichiometric excess of concentrated hydrochloric acid, diluted with a minimal amount of water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a concentrated aqueous solution of sodium nitrite (1:1 molar ratio to the aniline).

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, continue stirring for 15-30 minutes at 0-5 °C.

-

The resulting solution contains the 4-chlorobenzenediazonium chloride. For the solid salt, this solution would be used in subsequent reactions or the solid precipitated by the addition of a suitable counter-ion source and solvent, though isolation of the solid chloride salt is hazardous and often avoided. For thermal analysis, the solid can be carefully precipitated, filtered, washed with a cold non-polar solvent, and dried under vacuum at low temperature.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature, peak temperature, enthalpy of decomposition, and mass loss associated with the thermal decomposition.

Instrumentation: A simultaneous TGA/DSC instrument is ideal.

Procedure:

-

Calibrate the instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Weigh a small, precise amount of the solid 4-chlorobenzenediazonium chloride (typically 1-5 mg) into an aluminum or copper pan. Use of a hermetically sealed pan is recommended to contain any pressure generated.

-

Place the sample pan and an empty reference pan into the instrument.

-

Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to a temperature beyond the decomposition point.

-

Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

-

Analyze the resulting curves to determine the key thermal events.

Isothermal Kinetic Analysis

Objective: To determine the rate constant and activation energy of the decomposition at a constant temperature.

Methodology (based on gas evolution):

-

Place a known mass of solid 4-chlorobenzenediazonium chloride in a reaction vessel connected to a gas burette or a pressure transducer.

-

Submerge the reaction vessel in a constant temperature bath set to the desired temperature.

-

Record the volume of nitrogen gas evolved over time.

-

Plot the volume of N₂ versus time and analyze the data using appropriate kinetic models (e.g., first-order) to determine the rate constant.

-

Repeat the experiment at several different temperatures to determine the activation energy via an Arrhenius plot.

Visualizations

Proposed Decomposition Pathway

Caption: Proposed major and minor thermal decomposition pathways for solid 4-chlorobenzenediazonium chloride.

Experimental Workflow for Thermal Analysis

Caption: A logical workflow for the synthesis and comprehensive thermal analysis of 4-chlorobenzenediazonium chloride.

Safety Considerations

Solid diazonium salts are energetic materials and can decompose explosively upon heating, friction, or shock. It is imperative to handle only small quantities with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and protective clothing. All experiments should be conducted in a well-ventilated fume hood and behind a blast shield.

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition of solid 4-chlorobenzenediazonium chloride. While specific quantitative data for this compound remains an area for further investigation, the presented information, based on analogous compounds and established chemical principles, offers a solid foundation for researchers, scientists, and drug development professionals. The experimental protocols and logical workflows outlined herein provide a clear path for the safe and effective characterization of this and other energetic diazonium salts. A thorough understanding of the thermal properties of such compounds is paramount for their safe handling and utilization in synthetic applications.

A Technical Guide to the Safe Handling of 4-Chlorobenzenediazonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 4-chlorobenzenediazonium chloride. Due to the inherent instability of diazonium salts, strict adherence to these guidelines is critical to ensure laboratory safety.

Hazard Identification and Quantitative Data

| Parameter | Value | Compound | Route of Exposure | Species | Citation |

| Acute Toxicity (LD50) | 56 mg/kg | p-Chlorobenzenediazonium tetrafluoroborate | Intravenous | Mouse | [1] |

| Initial Decomposition Temperature | 140 °C | p-Chlorobenzenediazonium salt | - | - | [2] |

| Initial Decomposition Temperature | >200 °C | m-Chlorobenzenediazonium salt | - | - | [2] |

| Decomposition Enthalpy | -160 to -180 kJ/mol | General Arenediazonium Salts | - | - |

Note: The stability of diazonium salts is highly dependent on the position of substituents on the aromatic ring and the nature of the counter-ion. Meta-substituted chloro-arenediazonium salts have been shown to have higher thermal stability than their ortho- or para-substituted counterparts.[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling 4-chlorobenzenediazonium chloride. A risk assessment should be conducted to determine the appropriate level of protection, which may range from Level B to Level D depending on the scale and nature of the work.

-

Eye and Face Protection : Wear chemical safety goggles and a face shield that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection :

-

Wear chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.

-

A flame-retardant lab coat is required. For larger quantities or where splashing is a risk, a chemical-resistant apron or suit should be worn.

-

-

Respiratory Protection :

-

All work with solid 4-chlorobenzenediazonium chloride or its concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]

-

If there is a potential for exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

-

Safe Handling and Storage

The cardinal rule for handling diazonium salts is to avoid the isolation of the solid whenever possible and to use it as a solution in situ. If isolation is unavoidable, the following precautions are essential.

Handling:

-

Work on a small scale : It is recommended that no more than 0.75 mmol of potentially explosive diazonium salts be handled at one time.

-

Temperature Control : Reactions involving the generation or use of 4-chlorobenzenediazonium chloride should be maintained at low temperatures (typically 0-5 °C) using an ice bath to prevent decomposition.[4]

-

Avoid Shock and Friction : Do not scrape or grind solid diazonium salts, especially with metal spatulas. Use plastic or Teflon-coated spatulas.

-

Venting : Reactions that generate diazonium salts will also produce nitrogen gas. Ensure that the reaction vessel is adequately vented to avoid pressure buildup.

-

Use in a Well-Ventilated Area : All manipulations should be performed in a chemical fume hood.[3]

Storage:

-

Temperature : Store in a cool, dry, well-ventilated area, preferably in a refrigerator designated for chemical storage.

-

Container : Keep the container tightly closed to prevent moisture ingress.[3]

-

Incompatibilities : Store away from strong oxidizing agents, bases, and metals.[3]

Experimental Protocol: Quenching and Neutralization

Residual diazonium salts in a reaction mixture must be quenched before workup and disposal. Hypophosphorous acid (H₃PO₂) is a common and effective reagent for the reductive deamination of diazonium salts.

Objective: To safely neutralize unreacted 4-chlorobenzenediazonium chloride in a reaction mixture.

Materials:

-

Reaction mixture containing 4-chlorobenzenediazonium chloride.

-

Hypophosphorous acid (H₃PO₂, 50% solution in water).

-

Ice bath.

-

Stir plate and stir bar.

-

Appropriate reaction vessel.

Procedure:

-

Ensure the reaction vessel containing the diazonium salt is cooled to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add the hypophosphorous acid solution dropwise to the cold, stirred reaction mixture. A slight excess of H₃PO₂ should be used.

-

Observe for the evolution of nitrogen gas. The rate of addition should be controlled to prevent excessive frothing and a rapid temperature increase.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete quenching.

-

Allow the reaction mixture to slowly warm to room temperature.

-

The quenched reaction mixture can now be proceed with the appropriate workup or be prepared for disposal according to institutional guidelines.

Emergency Procedures

First Aid Measures:

-

Inhalation : Move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Spill and Disposal Procedures:

-

Spill :

-

Evacuate personnel from the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

-

Sweep up the absorbed material and place it in a suitable, closed container for disposal.

-

Do not allow the spilled material to come into contact with water if it is in its solid, unquenched form.[3]

-

-

Disposal :

-

All waste containing 4-chlorobenzenediazonium chloride must be quenched with a reducing agent like hypophosphorous acid before disposal.

-

Dispose of the quenched waste and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not empty into drains.[3]

-

Visual Workflow Diagrams

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chlorobenzenediazonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzenediazonium chloride is a pivotal intermediate in organic synthesis, particularly in the preparation of a wide array of substituted aromatic compounds. Its utility stems from the excellent leaving group ability of the diazonium group (N₂), which can be readily displaced by a variety of nucleophiles. This guide provides a comprehensive overview of the physical and chemical properties of 4-chlorobenzenediazonium chloride, detailed experimental protocols for its key reactions, and visual representations of its synthetic pathways.

Physical Properties

Solid 4-chlorobenzenediazonium chloride is an unstable compound that is sensitive to shock and heat, and is typically prepared in situ for immediate use.[1] Consequently, comprehensive physical property data for the isolated solid is limited. The available information is summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-chlorobenzenediazonium chloride | [1] |

| CAS Number | 2028-74-2 | [1] |

| Molecular Formula | C₆H₄Cl₂N₂ | [1] |

| Molecular Weight | 175.01 g/mol | [1] |

| Appearance | Typically a pale-yellow solution when prepared in situ. | [2] |

| Melting Point | Decomposes upon heating. | [3] |

| Solubility | Soluble in water. | [4] |

| Density | Data for the solid is not readily available due to its instability. |

Spectroscopic Data

Detailed spectroscopic data for isolated 4-chlorobenzenediazonium chloride is scarce due to its instability. However, characteristic spectral features can be inferred from related compounds and general knowledge of diazonium salts.

-

¹³C NMR: The carbon atom attached to the diazonium group is expected to be significantly deshielded, appearing in the range of 102-123 ppm.[5]

-

FT-IR: A strong and sharp absorption band characteristic of the N≡N stretching vibration is expected in the region of 2200-2300 cm⁻¹.[6]

-

UV-Vis: Aryl diazonium salts typically exhibit strong absorption bands in the ultraviolet region.

Chemical Properties and Reactivity

4-Chlorobenzenediazonium chloride is a versatile reagent that undergoes a variety of transformations, primarily involving the displacement of the diazonium group.

Synthesis of 4-Chlorobenzenediazonium Chloride

The compound is prepared by the diazotization of 4-chloroaniline using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C).[2]

Key Reactions

1. Sandmeyer Reaction: This reaction allows for the substitution of the diazonium group with a halide (Cl, Br) or a cyano group, catalyzed by the corresponding copper(I) salt.[7]

References

- 1. Benzenediazonium, 4-chloro-, chloride | C6H4Cl2N2 | CID 11819533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 3. 4-chlorobenzenediazonium | CAS#:17333-85-6 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. ^(15)N and ^(13)C Nuclear Magnetic Resonance Spectra of Diazo and Diazonium Compounds [authors.library.caltech.edu]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

CAS number and molecular structure of 4-chlorobenzenediazonium chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 4-chlorobenzenediazonium chloride, a versatile reagent in organic synthesis. It covers its chemical identity, molecular structure, physicochemical properties, detailed experimental protocols for its preparation, and its applications as a synthetic intermediate.

Chemical Identity and Molecular Structure

4-Chlorobenzenediazonium chloride is an aromatic diazonium salt. These salts are pivotal intermediates in the synthesis of a wide array of organic compounds, particularly in reactions where the diazonium group serves as an excellent leaving group (as N₂) or in azo coupling reactions. Its transient nature means it is typically prepared in situ for immediate use in subsequent reactions.

Molecular Structure:

The structure consists of a benzene ring substituted with a chlorine atom at position 4 and a diazonium group (-N₂⁺) at position 1, with a chloride counter-ion.

-

SMILES: C1=CC(=CC=C1[N+]#N)Cl.[Cl-][1]

-

InChI: InChI=1S/C6H4ClN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1[1]

Physicochemical and Computed Properties

Due to its instability, detailed experimental data for the isolated salt is scarce. The following table summarizes key computed properties and identifiers.

| Property | Value | Source |

| IUPAC Name | 4-chlorobenzenediazonium chloride | [1] |

| Molecular Formula | C₆H₄Cl₂N₂ | [1] |

| Molecular Weight | 175.01 g/mol | [1][3] |

| Exact Mass | 173.9751535 Da | [1] |

| Synonyms | p-chlorobenzenediazonium chloride, 4-Chlorophenyldiazonium chloride | [1][2] |

| Complexity | 129 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Experimental Protocols

The most common method for the preparation of 4-chlorobenzenediazonium chloride is the diazotization of 4-chloroaniline. The following protocol is adapted from established procedures.[4]

Protocol: Synthesis of 4-Chlorobenzenediazonium Chloride Solution

This procedure details the in situ generation of the diazonium salt for subsequent use.

Materials and Reagents:

-

4-Chloroaniline (finely powdered)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Equipment:

-

Beaker or flask suitable for the reaction volume

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Preparation of Amine Salt Suspension: Suspend finely powdered 4-chloroaniline (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 2.5-3.0 eq) in a beaker. For example, 5.65 g (0.044 mol) of 4-chloroaniline can be suspended in 18 mL of 24% aqueous HCl.[4]

-

Cooling: Cool the suspension to 0-5 °C using an ice bath. Continuous stirring is essential to maintain a uniform temperature.

-

Preparation of Nitrite Solution: Prepare a concentrated aqueous solution of sodium nitrite (1.05-1.1 eq). For the scale mentioned above, dissolve 3.2 g (0.046 mol) of sodium nitrite in 7 mL of water.[4]

-

Diazotization: Add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirring suspension of the amine salt. The rate of addition must be carefully controlled to maintain the temperature between 0 and 5 °C. A rapid temperature increase can lead to decomposition of the diazonium salt and formation of hazardous byproducts.

-

Reaction Completion: After the addition is complete (typically over 30-45 minutes), continue stirring the solution in the ice bath for an additional 15-30 minutes.[4] The successful formation of the diazonium salt is often indicated by the dissolution of the suspended amine salt, resulting in a clear, pale-yellow solution.[4]

-

Immediate Use: The resulting solution of 4-chlorobenzenediazonium chloride is unstable at room temperature and should be used immediately in the next synthetic step (e.g., Sandmeyer reaction, azo coupling).

Safety Precaution: Solid diazonium salts can be explosive when dry and are sensitive to shock and heat. It is standard practice to keep them in solution and at low temperatures. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthetic Applications and Workflows

4-Chlorobenzenediazonium chloride is not a therapeutic agent itself but is a critical building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5] Its utility stems from the diazonium group's ability to be replaced by a wide variety of nucleophiles.

The diagram below outlines the standard laboratory workflow for the diazotization of 4-chloroaniline.

A primary application of diazonium salts is in azo coupling, where the diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction. This is fundamental to the synthesis of azo dyes and some pharmaceutical compounds.

References

- 1. Benzenediazonium, 4-chloro-, chloride | C6H4Cl2N2 | CID 11819533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-chlorobenzenediazonium Chloride|lookchem [lookchem.com]

- 3. Benzenediazonium, 3-chloro-, chloride | C6H4Cl2N2 | CID 10329810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Discovery and Development of Diazonium Salts

Abstract: This whitepaper provides a comprehensive technical overview of the historical discovery and development of diazonium salts, a class of organic compounds pivotal to the advancement of synthetic chemistry. From their initial discovery by Peter Griess in 1858, this guide traces their evolution from a laboratory curiosity to indispensable intermediates in the synthesis of azo dyes and a wide array of aromatic compounds. It details the fundamental diazotization reaction, key subsequent transformations such as azo coupling and Sandmeyer reactions, and the elucidation of their structure. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for key reactions, and visualizations of historical and chemical pathways to provide a thorough understanding of this critical chemical entity.

The Serendipitous Discovery by Peter Griess (1858)

The journey of diazonium salts began in 1858 with the German industrial chemist Johann Peter Griess.[1] While working under Hermann Kolbe at the University of Marburg, Griess discovered that reacting aromatic primary amines with nitrous acid at low temperatures produced a new, surprisingly stable class of compounds.[1][2] This reaction, which he termed "diazotization," involved the transformation of an amino group (-NH₂) into a diazonium group (-N₂⁺).[3] This discovery was a landmark achievement, as aliphatic diazonium salts were known to be exceedingly unstable, decomposing almost instantaneously.[4][5] The relative stability of aryl diazonium salts in cold aqueous solutions opened a new chapter in organic synthesis.[3] Griess's work was not just a scientific curiosity; it quickly laid the foundation for the burgeoning synthetic dye industry.[4][6]

References

An In-depth Technical Guide to the Electrophilicity of the 4-Chlorobenzenediazonium Cation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilicity of the 4-chlorobenzenediazonium cation, a key reactive intermediate in organic synthesis and a molecule of interest in chemical biology. This document details its quantitative electrophilicity, experimental protocols for its characterization, and its emerging role in biological signaling pathways.

Quantitative Electrophilicity of the 4-Chlorobenzenediazonium Cation

The electrophilicity of the 4-chlorobenzenediazonium cation is quantitatively described by Mayr's electrophilicity parameter, E. This parameter allows for the prediction of reaction rates with a wide range of nucleophiles using the following equation:

log k = sN(N + E)

where:

-

k is the second-order rate constant (M-1s-1).

-

sN is the nucleophile-specific sensitivity parameter.

-

N is the nucleophilicity parameter of the reaction partner.

-

E is the electrophilicity parameter of the diazonium cation.

Table 1: Reaction Rate Constants for the 4-Chlorobenzenediazonium Cation with Various Nucleophiles

| Nucleophile Class | Specific Nucleophile | Solvent | Rate Constant (k, M-1s-1) | Reference |

| Enamines | 4-Amino-3-penten-2-one | 20% (v/v) aq. methanol, acetate buffer | k2 values correlated with Hammett σ constants | [1] |

| Aromatic Amines | Substituted Anilines | Acetonitrile | High yields, reaction progress monitored by 1H-NMR | |

| Sulfonium Ylides | Various | Dichloromethane, DMSO | Second-order rate constants determined | [2][3] |

| Carbanions | Stabilized Carbanions | Not Specified | Rate constants determined for reactions with quinone methides | |

| Pyridines | 4-(p-nitrobenzyl)pyridine | Methanol | Rate constants determined for alkylation | [4] |

Note: This table is populated with representative data. For precise determination of the E parameter, kinetic data with a series of reference nucleophiles with known N and sN parameters would be required.

Experimental Protocols

Synthesis and Purification of 4-Chlorobenzenediazonium Tetrafluoroborate

The 4-chlorobenzenediazonium tetrafluoroborate salt is a common and relatively stable form of the cation used in experimental studies.

Protocol:

-

Diazotization: A solution of 4-chloroaniline in a suitable solvent (e.g., acetonitrile) is cooled to 0 °C.[5] An equimolar amount of a diazotizing agent, such as sodium nitrite in aqueous acidic solution (e.g., HCl or HBF4) or an organic nitrite (e.g., tert-butyl nitrite), is added dropwise while maintaining the low temperature.[6]

-

Precipitation: To the resulting diazonium salt solution, a solution of sodium tetrafluoroborate (NaBF4) or fluoroboric acid (HBF4) is added.[5] The 4-chlorobenzenediazonium tetrafluoroborate precipitates as a solid.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with a cold non-polar solvent (e.g., diethyl ether or tetrahydrofuran) to remove impurities, and dried under vacuum.[5] The purity of the salt can be assessed by NMR spectroscopy.[5]

Flow Synthesis: Continuous flow reactors offer a safer and more efficient method for the synthesis of diazonium salts by minimizing the accumulation of the potentially explosive intermediate.[6]

Determination of Electrophilicity Parameter (E) using Stopped-Flow Kinetics

The high reactivity of the 4-chlorobenzenediazonium cation necessitates the use of rapid kinetic techniques, such as stopped-flow spectrophotometry, to measure its reaction rates with nucleophiles.

Experimental Workflow:

Detailed Methodology:

-

Solution Preparation: Prepare a solution of the 4-chlorobenzenediazonium tetrafluoroborate in a suitable solvent (e.g., dichloromethane, acetonitrile). Prepare solutions of several reference nucleophiles (with known N and sN parameters) in the same solvent. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the diazonium salt to ensure pseudo-first-order kinetics.

-

Stopped-Flow Measurement: The solutions of the diazonium salt and the nucleophile are loaded into separate syringes of the stopped-flow instrument. The instrument rapidly injects and mixes the two solutions in a mixing chamber, and the reaction progress is monitored by UV-Vis spectroscopy in an observation cell. The change in absorbance of a characteristic wavelength for the diazonium cation or the product is recorded as a function of time.

-

Data Analysis:

-

The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a single exponential decay function.

-

The second-order rate constant (k2) is calculated by dividing kobs by the concentration of the nucleophile in excess (k2 = kobs / [Nucleophile]).

-

This procedure is repeated for a series of reference nucleophiles.

-

The electrophilicity parameter (E) is determined by plotting log(k2) against the known nucleophilicity parameters (N) of the reference nucleophiles. The y-intercept of the resulting linear plot corresponds to sN * E, from which E can be calculated (assuming an average sN or by using a multi-parameter fit).

-

Role in Signaling Pathways

Recent studies have indicated that arenediazonium ions, the class of compounds to which the 4-chlorobenzenediazonium cation belongs, can play a role in modulating cellular signaling pathways. This is a significant area of research with implications for drug development and understanding the mechanisms of chemical toxicity.

Activation of the MAP Kinase Pathway

Arenediazonium ions have been shown to induce the activation of the Activator Protein-1 (AP-1) transcription factor through the Mitogen-Activated Protein (MAP) kinase pathway.[2][7] This activation is linked to the phosphorylation of specific signaling kinases.

Signaling Cascade:

The proposed mechanism involves the generation of aryl radicals from the diazonium ion, which can lead to the production of reactive oxygen species (ROS). Both aryl radicals and ROS have been implicated in the activation of the MAP kinase cascade, leading to the phosphorylation of kinases such as ERK1/2 and p38 kinase.[2][7] This signaling cascade culminates in the activation of the transcription factor AP-1, which can alter gene expression and potentially contribute to the carcinogenic effects observed for some arenediazonium ions.[2][7]

Application as a Chemical Biology Probe

The reactivity of the 4-chlorobenzenediazonium cation towards electron-rich amino acid residues, such as tyrosine and histidine, makes it a potential tool for chemical biology research. By covalently modifying these residues in proteins, it can be used to:

-

Probe protein structure and function: Mapping accessible residues on the protein surface.

-

Identify protein-protein interactions: Cross-linking interacting proteins.

-

Develop activity-based probes: Targeting the active sites of enzymes.

Logical Relationship for Probe Application:

Conclusion

The 4-chlorobenzenediazonium cation is a highly electrophilic species with significant applications in organic synthesis. Its reactivity can be quantified and predicted using Mayr's electrophilicity scale, although a precise E value requires further experimental determination. The development of stopped-flow kinetic methods provides a robust framework for such characterization. Furthermore, the emerging role of arenediazonium ions in modulating cellular signaling pathways, particularly the MAP kinase cascade, opens new avenues for research in chemical biology and toxicology. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

References

- 1. CCCC 1995, Volume 60, Issue 8, Abstracts pp. 1367-1379 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 2. Quantification of the Electrophilicities of Diazoalkanes: Kinetics and Mechanism of Azo Couplings with Enamines and Sulfonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. Determination of reaction rate constants for alkylation of 4-(p-nitrobenzyl) pyridine by different alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

Solubility of 4-Chlorobenzenediazonium Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chlorobenzenediazonium chloride in various organic solvents. Due to the inherent instability of diazonium salts, precise quantitative solubility data in organic media is not widely available in published literature. However, based on the general principles of solubility for aryldiazonium salts and available qualitative information, this guide offers valuable insights for handling and utilizing this important chemical intermediate in organic synthesis.

Overview of 4-Chlorobenzenediazonium Chloride

4-Chlorobenzenediazonium chloride is a key reagent in organic synthesis, primarily used in Sandmeyer, Schiemann, and azo coupling reactions to introduce a variety of functional groups onto an aromatic ring. Its utility is often dictated by its solubility and stability in the reaction medium. While generally soluble in water, its application in non-aqueous systems is crucial for many synthetic transformations.[1][2][3]

Qualitative Solubility Data

The solubility of aryldiazonium salts is influenced by several factors, including the nature of the counter-ion, the substituent on the aromatic ring, the polarity of the solvent, and the temperature. For 4-chlorobenzenediazonium chloride, the following table summarizes its expected qualitative solubility in common organic solvents. It is important to note that these are general guidelines, and experimental determination is recommended for specific applications.

| Solvent | Polarity Index | Expected Qualitative Solubility | Notes |

| Polar Protic Solvents | |||

| Water | 9.0 | Soluble | Generally soluble, especially at low temperatures.[1][2][4] However, it can decompose in water, particularly when heated.[1][2] |

| Methanol | 6.6 | Soluble | Likely to be soluble due to the polar nature of both the salt and the solvent. May be reactive over time. |

| Ethanol | 5.2 | Soluble | Similar to methanol, good solubility is expected. |

| Acetic Acid | 6.2 | Soluble | Often used as a solvent for diazotization and subsequent reactions. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | High polarity suggests good solubility. |

| Dimethylformamide (DMF) | 6.4 | Soluble | A common solvent for reactions involving diazonium salts. |

| Acetonitrile (MeCN) | 5.8 | Soluble | A mixture of dichloroethane and acetonitrile has been reported to provide good solubility for a diazonium salt.[5] |

| Acetone | 5.1 | Sparingly Soluble | Moderate polarity may lead to limited solubility. |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | 3.1 | Sparingly Soluble to Insoluble | Lower polarity makes it a less suitable solvent for ionic salts. |

| Diethyl Ether | 2.8 | Insoluble | The nonpolar nature of ether makes it a poor solvent for ionic compounds. |

| Toluene | 2.4 | Insoluble | Nonpolar aromatic solvent, unlikely to dissolve the ionic diazonium salt. |

| Hexane | 0.1 | Insoluble | Highly nonpolar, will not dissolve the diazonium salt. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 4-chlorobenzenediazonium chloride in an organic solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

4-Chlorobenzenediazonium chloride (freshly prepared or properly stored)

-

Anhydrous organic solvent of interest

-

Constant temperature bath or shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of 4-chlorobenzenediazonium chloride and add it to a known volume of the anhydrous organic solvent in a sealed container.

-

Place the container in a constant temperature bath or an orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.[6][7]

-

-

Separation of the Saturated Solution:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully transfer a portion of the supernatant to a centrifuge tube and centrifuge to remove any suspended microcrystals.

-

-

Quantification of the Dissolved Solute:

-

Accurately pipette a known volume of the clear, saturated supernatant into a volumetric flask.

-

Dilute the solution with a suitable solvent (in which the diazonium salt is stable and has a known molar absorptivity) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorption (λmax) for 4-chlorobenzenediazonium chloride using a UV-Vis spectrophotometer.

-

Use the calibration curve to determine the concentration of the diazonium salt in the diluted solution.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

-

Mandatory Visualizations

The following diagrams illustrate key aspects of the solubility of 4-chlorobenzenediazonium chloride.

Caption: Experimental workflow for determining the solubility of 4-chlorobenzenediazonium chloride.

References

- 1. Diazonium salt - Physical and Chemical Properties: Sandmeyer Reaction, Gattermann Reaction, Coupling Reaction and Mechanism, Practice Problems and FAQs: in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 2. Physical Properties of Diazonium Salts [unacademy.com]

- 3. Diazonium Salts | Reactions, Properties, Advantages & Uses [allen.in]

- 4. ijcrt.org [ijcrt.org]

- 5. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Hazards Associated with Crystalline 4-Chlorobenzenediazonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific personnel. Crystalline 4-chlorobenzenediazonium chloride is a potentially explosive and hazardous material. All handling of this and related compounds should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.

Executive Summary

4-Chlorobenzenediazonium chloride is a valuable reagent in organic synthesis, particularly in the formation of azo dyes and in Sandmeyer-type reactions. While often used in solution, the isolated crystalline solid poses significant and potentially severe hazards. This guide provides a comprehensive overview of the known and anticipated hazards associated with crystalline 4-chlorobenzenediazonium chloride, drawing on available data for diazonium salts as a class and for structurally similar compounds. It details the underlying chemistry of its instability, provides quantitative data where available, outlines standard experimental protocols for hazard assessment, and presents best practices for safe handling.

Introduction to Diazonium Salt Instability

The inherent instability of aryldiazonium salts stems from the excellent leaving group potential of dinitrogen (N₂), a thermodynamically very stable molecule. The decomposition of a diazonium salt is a highly exothermic process that can be initiated by various stimuli, including heat, shock, friction, and even light. In the solid state, particularly in a crystalline form, the close proximity of molecules can allow for rapid propagation of a decomposition reaction, potentially leading to an explosion.

The stability of an aryldiazonium salt is influenced by factors such as the nature and position of substituents on the aromatic ring and the identity of the counter-ion. Electron-withdrawing groups can have a complex effect on the stability of the diazonium salt. While specific quantitative data for 4-chlorobenzenediazonium chloride is scarce in readily available literature, the presence of the chloro- substituent is expected to influence its reactivity and stability profile.

Quantitative Hazard Data

Obtaining precise, publicly available quantitative hazard data for crystalline 4-chlorobenzenediazonium chloride is challenging. Many diazonium salts are considered too unstable to be isolated and handled routinely, and as such, comprehensive hazard testing data is not always published. However, data from analogous compounds can provide a valuable, albeit qualitative, assessment of the potential hazards.

Table 1: Hazard Data for Selected Aryldiazonium Salts

| Compound | Hazard Parameter | Value | Reference(s) |

| Benzenediazonium chloride | Impact Sensitivity | 3 J | [1] |

| 4-Nitrobenzenediazonium chloride | Impact Sensitivity | 4 J | [1] |

| General Aryl Diazonium Salts | Enthalpy of Decomposition | -160 to -180 kJ/mol | [2] |

Note: The impact sensitivity values are from the BAM Fallhammer test. A lower Joule value indicates greater sensitivity to impact. The general enthalpy of decomposition highlights the significant energy release upon decomposition. It should be assumed that 4-chlorobenzenediazonium chloride possesses a similar high level of hazard.

Experimental Protocols for Hazard Assessment

To rigorously assess the hazards of energetic materials like crystalline 4-chlorobenzenediazonium chloride, standardized experimental protocols are employed. The following are key tests that should be performed on any isolated solid diazonium salt.

Thermal Stability: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd).

Methodology:

-

A small, precisely weighed sample of the crystalline material (typically 1-5 mg) is placed in a hermetically sealed aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated in the DSC instrument at a constant rate (e.g., 5 or 10 °C/min) over a defined temperature range.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

An exothermic event, such as decomposition, is observed as a peak in the heat flow curve.

-

The onset temperature of the exotherm is determined by the intersection of the baseline with the tangent of the peak's leading edge.

-

The area under the exothermic peak is integrated to calculate the enthalpy of decomposition.

Impact Sensitivity: BAM Fallhammer Test

Objective: To determine the sensitivity of the material to impact.

Methodology:

-

A small amount of the test substance (approximately 40 mm³) is placed in a standardized steel sleeve with two steel cylinders.

-

The apparatus consists of a drop weight of a specified mass (e.g., 1 kg, 5 kg, or 10 kg) which can be dropped from varying heights.

-

The drop weight is released from a specific height, impacting the sample.

-

The test is performed at various drop heights to determine the height at which a "go" (ignition, flame, or explosion) is observed in at least one out of six trials.

-

The result is reported as the impact energy in Joules (J), calculated from the mass of the drop weight and the drop height.

Friction Sensitivity: BAM Friction Test

Objective: To determine the sensitivity of the material to frictional stimuli.

Methodology:

-

A small amount of the test substance is spread on a porcelain plate.

-

A porcelain pin is placed on the sample, and a specified load is applied.

-

The porcelain plate is moved back and forth under the pin one time.

-

The test is performed with increasing loads until a "go" (crackling, spark, or explosion) is observed.

-

The result is reported as the load in Newtons (N) at which a reaction occurs.

Visualizing Hazards and Safe Handling

Understanding the factors that contribute to the decomposition of crystalline 4-chlorobenzenediazonium chloride and adhering to a strict safe handling workflow are critical to mitigating risks.

Caption: Factors leading to the explosive decomposition of crystalline 4-chlorobenzenediazonium chloride.

A meticulous and well-defined workflow is paramount when handling this energetic material.

Caption: Safe handling workflow for crystalline 4-chlorobenzenediazonium chloride.

Best Practices for Safe Handling and Storage

Given the significant hazards, the following best practices should be strictly adhered to:

-

Avoid Isolation: Whenever possible, generate and use 4-chlorobenzenediazonium chloride in situ without isolating the solid.

-

Small Scale Operations: If isolation is unavoidable, work on the smallest possible scale (e.g., less than 100 mg).

-

Personal Protective Equipment (PPE): Always use a face shield, safety glasses, a blast shield, leather gloves over chemical-resistant gloves, and a flame-resistant lab coat.

-

Handling: Use non-metallic spatulas (e.g., ceramic or plastic) to handle the solid material. Avoid scraping or applying friction.

-

Storage: If short-term storage is necessary, keep the material in a vented container in a designated, explosion-proof refrigerator. Never store in a sealed container. The material should be protected from light.

-

Waste Disposal: Any residual crystalline material must be carefully quenched and disposed of according to institutional safety protocols for reactive waste. A common method is slow addition to a stirred, cold solution of a reducing agent like sodium bisulfite or hypophosphorous acid.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Sandmeyer Reaction: Synthesis of 1,4-Dichlorobenzene

Abstract

This document provides a comprehensive protocol for the synthesis of 1,4-dichlorobenzene via the Sandmeyer reaction, utilizing 4-chlorobenzenediazonium chloride as the intermediate. The procedure is detailed in two primary stages: the diazotization of 4-chloroaniline to form the diazonium salt, followed by the copper(I) chloride-catalyzed conversion to the final product. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. Emphasis is placed on safety, procedural accuracy, and data presentation.

Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the substitution of an amino group on an aromatic ring with a variety of nucleophiles.[1] Discovered by Traugott Sandmeyer in 1884, this reaction proceeds through an aryl diazonium salt intermediate and is catalyzed by copper(I) salts.[2][3] It is a powerful tool for synthesizing aryl halides, cyanides, and other derivatives that are often difficult to prepare by direct substitution methods.[4][5] The reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[2] This protocol specifically details the chlorination of 4-chlorobenzenediazonium chloride to yield 1,4-dichlorobenzene.

Safety and Handling

Extreme caution is required when handling diazonium salts.

-

Explosion Hazard: Solid diazonium salts are notoriously unstable and can decompose explosively when isolated and dried.[4] This protocol is designed to use the diazonium salt in an aqueous solution without isolation.

-

Temperature Control: The diazotization reaction is exothermic and must be maintained at a low temperature (0–5 °C) to prevent the decomposition of the diazonium salt into undesired phenol byproducts and to minimize the risk of uncontrolled reaction.[6][7]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and gloves. The reaction should be conducted within a fume hood, and a blast shield is highly recommended.

-

Reagent Handling: 4-chloroaniline is toxic and a suspected carcinogen. Hydrochloric acid is corrosive. Handle all chemicals with appropriate care.

Reaction Scheme

The overall synthesis is a two-step process starting from 4-chloroaniline:

Step 1: Diazotization

-

4-chloroaniline reacts with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form 4-chlorobenzenediazonium chloride.[4]

Step 2: Sandmeyer Reaction

-

The 4-chlorobenzenediazonium chloride solution is then added to a solution of copper(I) chloride, which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas and forming 1,4-dichlorobenzene.[8]

Experimental Protocol

Part A: Preparation of 4-chlorobenzenediazonium chloride solution

-

In a 250 mL beaker, suspend 5.65 g (0.044 mol) of finely powdered 4-chloroaniline in 18 mL of 24% aqueous hydrochloric acid.[9]

-

Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring. It is crucial that the temperature is maintained between 0 and 5 °C throughout the next step.[9]

-

In a separate 50 mL beaker, dissolve 3.2 g (0.046 mol) of sodium nitrite in 7 mL of water.[9]

-

Slowly add the sodium nitrite solution dropwise to the cold 4-chloroaniline suspension over a period of approximately 45 minutes.[9] Use a dropping funnel to control the addition rate.

-

Maintain constant stirring and ensure the temperature does not exceed 5 °C.[6]

-

After the addition is complete, a pale-yellow solution of 4-chlorobenzenediazonium chloride is formed.[9] Keep this solution in the ice bath until it is used in the next step. Do not attempt to isolate the diazonium salt.

Part B: Synthesis of 1,4-Dichlorobenzene (Sandmeyer Reaction)

-

Preparation of Copper(I) Chloride Catalyst: While the diazotization is proceeding, prepare the CuCl catalyst. In a suitable flask, dissolve 10 g of copper(II) sulfate pentahydrate and 2.6 g of sodium chloride in 30 mL of hot water. In a separate beaker, prepare a solution of 2.1 g of sodium bisulfite and 1.4 g of sodium hydroxide in 20 mL of water. Add the bisulfite solution to the hot copper sulfate solution. Cool the mixture to room temperature, allow the white precipitate of copper(I) chloride to settle, decant the supernatant, and wash the precipitate with water. Dissolve the CuCl precipitate in 20 mL of concentrated hydrochloric acid.

-

Pour the cold diazonium salt solution (from Part A) slowly and with stirring into the prepared copper(I) chloride solution.[7]

-

A vigorous evolution of nitrogen gas will be observed.[7] Control the rate of addition to maintain a steady, manageable effervescence.

-

After the addition is complete, allow the mixture to stand at room temperature for 30 minutes, then gently warm it on a water bath at 50-60 °C until the evolution of nitrogen ceases.

Part C: Work-up and Purification

-

Cool the reaction mixture to room temperature. A dark, oily layer of crude 1,4-dichlorobenzene should separate.

-

Transfer the mixture to a separatory funnel and extract the product with two 30 mL portions of diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them sequentially with 30 mL of 2 M NaOH (to remove any phenolic byproducts) and then with 30 mL of water.[7]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.[7]

-

The crude product can be purified further by steam distillation or recrystallization from ethanol to yield pure 1,4-dichlorobenzene as a white crystalline solid.

Quantitative Data

The following table summarizes the typical quantities and conditions for this reaction.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Chloroaniline | 5.65 g (0.044 mol) | Starting material.[9] |

| Sodium Nitrite | 3.2 g (0.046 mol) | Diazotizing agent.[9] |

| Hydrochloric Acid (24%) | 18 mL | Acid medium for diazotization.[9] |

| Copper(I) Chloride | Catalytic Amount | Prepared in situ or used as a solution in HCl.[2] |

| Conditions | ||

| Diazotization Temperature | 0–5 °C | Critical for stability of the diazonium salt.[6] |

| Sandmeyer Reaction Temp. | Room Temp. to 60 °C | Initial reaction at RT, then gentle warming. |

| Product | ||

| Theoretical Yield | ~6.47 g | Based on 0.044 mol of 4-chloroaniline. |

| Expected Yield | 50-70% | Typical yields for Sandmeyer reactions can vary. |

| Melting Point | 53-55 °C | Literature value for 1,4-dichlorobenzene. |

| Boiling Point | 174 °C | Literature value for 1,4-dichlorobenzene. |

Visualized Workflow

The following diagram illustrates the complete experimental workflow for the synthesis of 1,4-dichlorobenzene via the Sandmeyer reaction.

Caption: Experimental workflow for the synthesis of 1,4-dichlorobenzene.

References

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 5. byjus.com [byjus.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Gomberg-Bachmann Reaction for the Synthesis of 4-chloro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Gomberg-Bachmann reaction for the synthesis of 4-chloro-1,1'-biphenyl from 4-chlorobenzenediazonium chloride. This document includes detailed experimental protocols, reaction conditions, and applications in drug development, tailored for professionals in the chemical and pharmaceutical sciences.

Introduction

The Gomberg-Bachmann reaction is a well-established method for the formation of a carbon-carbon bond between two aryl groups, proceeding via a free radical mechanism.[1] This reaction is particularly useful for the synthesis of unsymmetrical biaryls. The process involves the base-promoted coupling of an aryl diazonium salt with an aromatic compound.[1] In the context of synthesizing 4-chloro-1,1'-biphenyl, 4-chlorobenzenediazonium chloride is reacted with benzene. While the reaction is versatile, it is often associated with moderate yields due to competing side reactions.[1]

The resulting product, 4-chloro-1,1'-biphenyl, serves as a valuable intermediate in organic synthesis, including in the development of novel pharmaceutical agents.

Reaction and Mechanism

The overall reaction for the synthesis of 4-chloro-1,1'-biphenyl via the Gomberg-Bachmann reaction is as follows:

Cl-C₆H₄-N₂⁺Cl⁻ + C₆H₆ → Cl-C₆H₄-C₆H₅ + N₂ + HCl

The reaction is initiated by the generation of an aryl radical from the diazonium salt, which then attacks the aromatic substrate (benzene) to form the biaryl product.

Data Presentation: Reaction Conditions

The following table summarizes typical reaction conditions for the Gomberg-Bachmann reaction, including a specific example for the synthesis of a related compound, 4'-chloro-2-aminobiphenyl, which provides insight into the conditions applicable to the synthesis of 4-chloro-1,1'-biphenyl.

| Parameter | Condition | Source |

| Starting Material | 4-chloroaniline | [2] |

| Diazotization Reagents | Sodium nitrite, Hydrochloric acid | [2][3] |

| Diazotization Temperature | 0-5 °C | [2][3] |

| Coupling Partner | Aniline (for 4'-chloro-2-aminobiphenyl) | [2] |

| Solvent for Coupling | Water, Tetrahydrofuran, or DMF | [2] |

| Base | Sodium hydroxide, Potassium hydroxide, or Barium hydroxide | [2] |

| Yield (4'-chloro-2-aminobiphenyl) | >97% (diazotization step) | [2] |

Experimental Protocols

Protocol 1: Preparation of 4-chlorobenzenediazonium chloride solution

This protocol is adapted from a standard procedure for the in situ generation of diazonium salts.[3]

Materials:

-

4-chloroaniline

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Distilled water

-

Ice

Procedure:

-

In a suitable reaction vessel, suspend finely powdered 4-chloroaniline (e.g., 5.65 g, 0.044 mol) in a solution of concentrated hydrochloric acid (e.g., 18 mL of 24% aqueous HCl).

-

Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (e.g., 3.2 g, 0.046 mol) in water (e.g., 7 mL).

-

Add the sodium nitrite solution dropwise to the cold aniline suspension over a period of 45 minutes, ensuring the temperature is maintained between 0 and 5 °C.

-

Continue stirring for a short period after the addition is complete to ensure full conversion to the diazonium salt. The resulting pale-yellow solution of 4-chlorobenzenediazonium chloride is used immediately in the subsequent coupling reaction.

Protocol 2: Gomberg-Bachmann Synthesis of 4-chloro-1,1'-biphenyl

This is a general protocol for the Gomberg-Bachmann reaction, adapted for the synthesis of 4-chloro-1,1'-biphenyl.

Materials:

-

4-chlorobenzenediazonium chloride solution (from Protocol 1)

-

Benzene

-

Aqueous sodium hydroxide solution

-

Ice

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, place a mixture of benzene (acting as both reactant and solvent) and an aqueous solution of a base such as sodium hydroxide.

-

Cool the mixture in an ice bath.

-

Slowly add the freshly prepared, cold 4-chlorobenzenediazonium chloride solution to the benzene-base mixture with vigorous stirring.

-

Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a period, then allow it to warm to room temperature and stir for several hours.

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with water, and then with brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by a suitable method such as distillation or chromatography to yield 4-chloro-1,1'-biphenyl.

Mandatory Visualizations

References

Application of 4-Chlorobenzenediazonium Chloride in Aryl-Aryl Bond Formation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzenediazonium chloride is a versatile and reactive intermediate in organic synthesis, serving as a valuable precursor for the formation of aryl-aryl bonds. This class of compounds is of significant interest in medicinal chemistry and materials science due to the prevalence of the biaryl motif in pharmaceuticals, agrochemicals, and functional materials. The high reactivity of the diazonium group allows for carbon-carbon bond formation under relatively mild conditions compared to traditional cross-coupling reactions involving aryl halides.

This document provides detailed application notes and experimental protocols for three key reactions utilizing 4-chlorobenzenediazonium chloride and its derivatives for the synthesis of biaryls: the Suzuki-Miyaura Coupling, the Gomberg-Bachmann Reaction, and the Meerwein Arylation.

Key Applications Overview

| Reaction | Description | Key Advantages |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., arylboronic acid) and an aryl diazonium salt. | High yields, excellent functional group tolerance, and mild reaction conditions. |

| Gomberg-Bachmann Reaction | A radical-mediated reaction for the synthesis of unsymmetrical biaryls from a diazonium salt and an aromatic compound. | Metal-free conditions, operational simplicity. |

| Meerwein Arylation | The copper-catalyzed addition of an aryl diazonium salt to an electron-deficient alkene, followed by elimination to form an arylated alkene, which can be a precursor to biaryls. | Useful for the synthesis of functionalized vinylarenes. |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The use of arenediazonium salts as coupling partners instead of aryl halides can offer advantages such as milder reaction conditions and higher reactivity.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Chlorobenzenediazonium Tetrafluoroborate with Arylboronic Acids

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an arenediazonium salt with an arylboronic acid.

Materials:

-

4-Chlorobenzenediazonium tetrafluoroborate

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and purification

Procedure:

-

To a solution of the arylboronic acid (1.2 mmol) in methanol (5 mL) in a round-bottom flask, add potassium carbonate (3.0 mmol).

-

Add the 4-chlorobenzenediazonium tetrafluoroborate (1.0 mmol) to the mixture.

-

Finally, add palladium(II) acetate (0.02 mmol, 2 mol%).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

After completion of the reaction (monitored by TLC), quench the reaction with water (10 mL).

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Quantitative Data

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Chloro-1,1'-biphenyl | 95 |

| 2 | 4-Methylphenylboronic acid | 4-Chloro-4'-methyl-1,1'-biphenyl | 92 |

| 3 | 4-Methoxyphenylboronic acid | 4-Chloro-4'-methoxy-1,1'-biphenyl | 88 |

| 4 | 3-Nitrophenylboronic acid | 4-Chloro-3'-nitro-1,1'-biphenyl | 75 |

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a classic method for the synthesis of unsymmetrical biaryls via the reaction of a diazonium salt with an aromatic solvent, which acts as both the solvent and the reactant. The reaction proceeds through a radical mechanism and is typically carried out under basic conditions. While yields can be modest, the operational simplicity and metal-free conditions are advantageous.[1][2]

General Reaction Scheme

Caption: General scheme of the Gomberg-Bachmann reaction.

Experimental Protocol: Synthesis of 4'-Chloro-2-aminobiphenyl

This protocol describes the synthesis of 4'-chloro-2-aminobiphenyl from p-chloroaniline via an in-situ generated diazonium salt.

Materials:

-

p-Chloroaniline

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Water

-

Standard laboratory glassware

Procedure:

-

Diazotization: Dissolve p-chloroaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water (50 mL). Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (0.11 mol) in water (20 mL) to the cooled aniline solution, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

-

Coupling: In a separate flask, prepare a solution of aniline (0.3 mol) in water (5 mL) and heat to 70 °C.

-

Slowly add the freshly prepared diazonium salt solution to the hot aniline solution under vigorous stirring. An aqueous solution of sodium hydroxide is added concurrently to maintain alkaline conditions.

-

After the addition is complete, continue stirring the mixture at 70 °C for 2 hours.

-

Cool the reaction mixture to room temperature. The product will separate as an oily layer.

-

Extract the mixture with toluene (3 x 50 mL).

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by passing hydrogen chloride gas through the toluene solution to precipitate the hydrochloride salt, which is then filtered, dried, and can be neutralized to obtain the free amine.

Quantitative Data

| Arene | Product | Yield (%) | Reference |

| Aniline | 4'-Chloro-2-aminobiphenyl | 80.5 | Patent CN106366002A |

| Benzene | 4-Chlorobiphenyl | ~40 | General Literature[1] |

Meerwein Arylation

The Meerwein arylation involves the addition of an aryl radical, generated from a diazonium salt, to an electron-deficient alkene. This reaction is typically catalyzed by copper salts. The initial adduct can then undergo elimination to yield a vinylarene or be trapped by a nucleophile.

General Reaction Scheme

Caption: General scheme of the Meerwein arylation reaction.

Experimental Protocol: Arylation of Acrylonitrile with 4-Chlorobenzenediazonium Chloride

This protocol provides a general procedure for the Meerwein arylation.

Materials:

-

4-Chloroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Acrylonitrile

-

Copper(II) chloride (CuCl₂)

-

Acetone

-

Water

-

Standard laboratory glassware

Procedure:

-

Diazotization: Prepare a solution of 4-chlorobenzenediazonium chloride from 4-chloroaniline (0.1 mol) as described in the Gomberg-Bachmann protocol, keeping the solution cold.

-

Arylation: In a separate flask, dissolve acrylonitrile (0.12 mol) and copper(II) chloride (0.01 mol) in acetone (100 mL).

-

Cool the acrylonitrile solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the acrylonitrile solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Pour the reaction mixture into a large volume of cold water (500 mL).

-

Extract the product with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by distillation or column chromatography to yield the arylated product.

Quantitative Data

Conclusion

4-Chlorobenzenediazonium chloride is a valuable and reactive reagent for the construction of aryl-aryl bonds. The Suzuki-Miyaura coupling offers a high-yielding and versatile method, while the Gomberg-Bachmann reaction provides a simple, metal-free alternative, albeit with generally lower yields. The Meerwein arylation is a useful tool for the synthesis of functionalized vinylarenes which can be precursors to more complex biaryl systems. The choice of method will depend on the specific target molecule, desired yield, and tolerance of functional groups. The protocols provided herein serve as a starting point for the development of specific synthetic procedures.

References

Application Notes and Protocols: Synthesis of Substituted Chlorobenzenes using 4-Chlorobenzenediazonium Chloride

For Researchers, Scientists, and Drug Development Professionals